![molecular formula C16H16FN5O3 B11156716 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B11156716.png)
3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-fluorophenyl)propanamide
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Overview
Description
3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a fluorophenyl group and a propanamide moiety. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-fluorophenyl)propanamide typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving urea and various aldehydes or ketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Propanamide Moiety: The final step involves the formation of the amide bond through a coupling reaction between the purine derivative and a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the purine ring system.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The fluorophenyl group can participate in substitution reactions, especially under nucleophilic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of enzymes involved in purine metabolism.
Receptor Binding: May interact with specific receptors in biological systems, influencing cellular processes.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Potential use in the treatment of diseases related to purine metabolism or signaling pathways.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Manufacturing: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-fluorophenyl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids, affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-fluorophenyl)propanamide is unique due to the presence of the fluorophenyl group, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Properties
Molecular Formula |
C16H16FN5O3 |
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Molecular Weight |
345.33 g/mol |
IUPAC Name |
3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C16H16FN5O3/c1-20-14-13(15(24)21(2)16(20)25)22(9-18-14)7-6-12(23)19-11-5-3-4-10(17)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,19,23) |
InChI Key |
KNUZWBNWWGKTJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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